molecular formula C7H14O2S B1587671 3-((2,2-Dimethoxyethyl)thio)propene CAS No. 84522-35-0

3-((2,2-Dimethoxyethyl)thio)propene

Cat. No. B1587671
CAS RN: 84522-35-0
M. Wt: 162.25 g/mol
InChI Key: JGGFJNSRWHKYOY-UHFFFAOYSA-N
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Description

3-((2,2-Dimethoxyethyl)thio)propene is a chemical compound with the molecular formula C7H14O2S . Its CAS number is 84522-35-0 . It is also known by the IUPAC name 3-[(2,2-dimethoxyethyl)thio]propene .


Molecular Structure Analysis

The molecular structure of 3-((2,2-Dimethoxyethyl)thio)propene consists of 7 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass is 162.07100 .


Physical And Chemical Properties Analysis

3-((2,2-Dimethoxyethyl)thio)propene has a molecular weight of 162.25000 . It has a density of 0.975g/cm3 . The boiling point is 201.4ºC at 760 mmHg . The flash point is 75.6ºC .

Scientific Research Applications

Polymer Synthesis and Applications

Studies have demonstrated the utility of sulfur-containing compounds in the synthesis of polymers with specific properties, such as poly(3-hexylthiophene) (P3HT) for use in organic electronics. The synthesis of P3HT via Grignard metathesis (GRIM) polymerization, utilizing bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), highlights the eco-friendly approaches being adopted in polymer chemistry. Such processes result in polymers with high molecular weight, narrow polydispersity, and significant regioregularity, essential for electronic applications (Bannock et al., 2016).

Bio-based Polyesters

Another research area focuses on developing sulfur-containing copolyesters from bio-sourced monomers for potential use in food packaging, aligning with sustainable development goals. These copolyesters exhibit excellent mechanical properties, thermal stability, and biodegradability. Their synthesis from renewable sources like dimethyl 2,5-thiophenedicarboxylate signifies the movement towards replacing petroleum-based plastics in critical sectors (Djouonkep et al., 2022).

Organic Semiconductors

The development of unique three-dimensional (3D) molecular arrays in organic semiconductors through the manipulation of sulfur-containing compounds offers promising avenues for enhancing the performance of organic field-effect transistors. This advancement underscores the role of molecular design in achieving superior semiconductor properties, such as high mobility (Kang et al., 2010).

Electromechanical Actuators

Tetra(2,3-thienylene), a thiophene-fused annulene, has been identified as a potential building block for single-molecule electromechanical actuators. This compound's ability to undergo redox-induced dimensional changes highlights the potential for creating responsive materials that can actuate upon electrical stimulation, pointing towards innovations in molecular-scale devices (Marsella et al., 2002).

High-Voltage Battery Additives

In the realm of energy storage, thiophene derivatives have been explored as functional additives to enhance the cycling performance of lithium-ion batteries at high voltages. These compounds form a protective layer on the cathode surface, preventing severe electrolyte decomposition and thus improving the longevity and efficiency of high-voltage battery systems (Xia et al., 2015).

Safety And Hazards

The safety information available indicates that 3-((2,2-Dimethoxyethyl)thio)propene may cause eye irritation (H319), may cause respiratory irritation (H335), and may cause skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2,2-dimethoxyethylsulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGFJNSRWHKYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233520
Record name 3-((2,2-Dimethoxyethyl)thio)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,2-Dimethoxyethyl)thio)propene

CAS RN

84522-35-0
Record name 3-[(2,2-Dimethoxyethyl)thio]-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84522-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2,2-Dimethoxyethyl)thio)propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084522350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((2,2-Dimethoxyethyl)thio)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2,2-dimethoxyethyl)thio]propene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-((2,2-DIMETHOXYETHYL)THIO)PROPENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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